4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide

Übersicht

Beschreibung

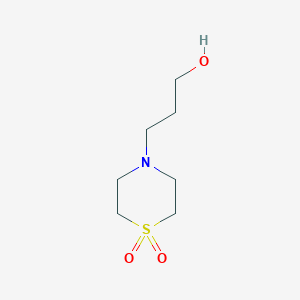

“4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide” is a sulfur-containing heterocyclic organic compound. Its molecular formula is C7H15NO3S and its molecular weight is 193.26 . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of “4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide” involves several steps. One method involves the use of 4- (prop-2-yn-1-yl)thiomorpholine in dichloromethane, to which m-CPBA is added at 0°C . The reaction mixture is then stirred at room temperature for 6 hours .Molecular Structure Analysis

The molecular structure of “4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide” is represented by the formula C7H15NO3S . This indicates that it contains seven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom .Physical And Chemical Properties Analysis

“4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide” is a solid at 20°C . It has a molecular weight of 193.26 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

This compound is a part of numerous compounds valuable in medicinal chemistry . It is used in the development of new antitumor agents based on thiazines and thiazoles . The combination of the thiazine or thiazine ring with the pyrazole ring provides pharmacological activity of different types of fused pyrazolothiazoles and pyrazolothiazines .

Anticancer Applications

The compound has shown promising results in the field of cancer research. It is used in the synthesis of pyrazolo[3,4-d]-thiazoles, pyrazolo[4,3-d]thiazoles, pyrazolo[4,3-b][1,4]thiazines, and pyrazolo[3,4-b][1,4]-thiazines which have been studied for anticancer activity as topoisomerase II alpha inhibitors .

Antibacterial Applications

Thiazine derivatives, including this compound, have shown antibacterial activity . They are used in the development of new drugs to combat bacterial infections .

Antifungal Applications

In addition to its antibacterial properties, this compound also exhibits antifungal activity . This makes it a valuable resource in the development of antifungal medications .

Antimalarial Applications

The compound is also used in the development of antimalarial drugs . Its unique chemical structure allows it to interfere with the life cycle of malaria parasites .

Green Synthesis Methods

The compound is synthesized through green synthesis methods . These methods are eco-friendly and cost-effective, making the production of this compound more sustainable .

Electrocatalysis Applications

The compound is used in electrocatalysis within deep eutectic solvents . It offers an insightful analysis of the challenges and prospects inherent in electrocatalysis .

Material Innovation

The compound presents myriad advantages, including extensive opportunities for material innovation . It is used as a reaction medium in electrocatalysis, broadening its horizons in the realm of material science .

Safety and Hazards

When handling “4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide”, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Eigenschaften

IUPAC Name |

3-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c9-5-1-2-8-3-6-12(10,11)7-4-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJSFWFPXNWBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCN1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00465751 | |

| Record name | 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Hydroxypropyl)thiomorpholine 1,1-Dioxide | |

CAS RN |

205194-33-8 | |

| Record name | 4-(3-Hydroxypropyl)-1lambda~6~,4-thiazinane-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00465751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

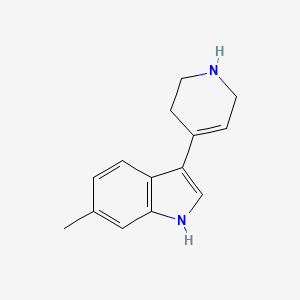

![5-Bromobenzo[d]isothiazol-3-amine](/img/structure/B1279371.png)